3,7-Dibromoimidazo[1,5-a]pyridine is a heterocyclic compound characterized by its unique structure and chemical properties. With the molecular formula and a molecular weight of 275.93 g/mol, this compound features two bromine substituents located at the 3 and 7 positions of the imidazo[1,5-a]pyridine ring system. This specific substitution pattern influences both its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, particularly medicinal chemistry and material science.
3,7-Dibromoimidazo[1,5-a]pyridine belongs to the class of imidazo[1,5-a]pyridines, which are known for their diverse biological activities. These compounds often serve as precursors or building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine atoms enhances the compound's stability and reactivity, allowing for various chemical modifications that can lead to novel derivatives with potential therapeutic applications .
The synthesis of 3,7-dibromoimidazo[1,5-a]pyridine can be achieved through several methods:
The choice of reagents and reaction conditions is crucial for optimizing yield and purity. For example, using continuous flow reactors in industrial settings can enhance efficiency by providing better control over reaction parameters such as temperature and pressure.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to characterize this compound, confirming its molecular structure and purity.
3,7-Dibromoimidazo[1,5-a]pyridine participates in various chemical reactions:
The choice of reagents significantly influences the outcomes of these reactions. For example:
The mechanism of action for 3,7-dibromoimidazo[1,5-a]pyridine primarily involves its interaction with biological macromolecules such as enzymes and receptors. The bromine substituents enhance its binding affinity to these targets.
As a potential covalent inhibitor, this compound may irreversibly inhibit target proteins involved in critical biochemical pathways related to cancer cell growth suppression. Its rigid structure allows for effective spatial orientation during binding interactions with target sites on proteins .
3,7-Dibromoimidazo[1,5-a]pyridine has several significant applications:
Transition metal catalysis enables efficient construction of the imidazo[1,5-a]pyridine core with subsequent or concurrent bromination. Ruthenium complexes facilitate atom-economical cycloisomerization of diynol precursors into α,β,γ,δ-unsaturated carbonyl intermediates. These dienals undergo 6π-electrocyclization with hydroxylamine to form pyridine scaffolds, though bromination typically requires a separate step. For example, [CpRu(CH₃CN)₃]PF₆ catalyzes diynol cyclization at ambient temperature, enabling downstream functionalization [5].
Iron catalysts offer cost-effective alternatives for core assembly. FeCl₂ efficiently mediates cyclocondensation between 2-aminopyridines and α-halocarbonyl compounds or nitroolefins. This method demonstrates superior regiocontrol for 3-substituted imidazo[1,5-a]pyridines compared to traditional condensation, achieving yields of 65–94% under aqueous conditions. The catalytic cycle involves pyridinium salt formation, base-assisted cyclization, and elimination [2]. Sequential bromination of the resulting heterocycle using N-bromosuccinimide (NBS) then installs bromine atoms at C3 and C7 positions.
Table 1: Transition Metal-Catalyzed Approaches to Imidazo[1,5-a]pyridine Precursors
Catalyst | Precursors | Temperature | Key Advantage | Yield Range |
---|---|---|---|---|
[CpRu(CH₃CN)₃]PF₆ | Diynols | Ambient | Atom economy, stereoselectivity | 54–80% |
FeCl₂ | 2-Aminopyridine + nitroolefins | 80°C | Water compatibility, high regiocontrol | 65–94% |
FeCl₃ | 2-Aminopyridine + phenacyl bromides | Reflux | Broad substrate scope | 70–89% |
Y(OTf)₃ | Imidazo[1,2-a]pyridines, aldehydes, amines | 100°C | Oxidant-free multicomponent | 75–92% |
Electrophilic bromination remains the most direct route to 3,7-dibromo derivatives, though regioselectivity presents challenges. Unsubstituted imidazo[1,5-a]pyridine undergoes bromination at C3 and C7 positions with NBS in acetic acid, exploiting the inherent electron density distribution. Computational studies indicate C3 is more nucleophilic than C7 due to polarization from the bridgehead nitrogen. This difference enables sequential bromination: C3 monobromination occurs rapidly at 0°C, while C7 bromination requires elevated temperatures (50–60°C) [2] [9].
Steric and electronic modulation significantly impacts bromination efficiency. 2-Aryl substituents direct electrophiles to C3, while electron-donating groups at C5 diminish C7 reactivity. Phosphonium salt activation strategies overcome limitations in electron-deficient pyridines. Designed heterocyclic phosphines (e.g., 2-CF₃-pyridyl phosphines) generate electrophilic intermediates that facilitate bromide displacement at C4 of pyridine precursors, enabling subsequent cyclization into 7-bromoimidazo[1,5-a]pyridines. Further bromination then yields the 3,7-dibromo derivative [3].
Multicomponent reactions (MCRs) construct brominated imidazo[1,5-a]pyridines in a single vessel. The Groebke–Blackburn–Bienaymé (GBB) reaction achieves particular success with ortho-azido benzaldehydes, 2-aminopyridines, and isocyanides. Under ammonium chloride catalysis in methanol, this domino process assembles the imidazo[1,2-a]pyridine core while installing an azido handle for copper-catalyzed bromination. The reaction proceeds at room temperature over 24 hours, yielding 58–69% of azido-functionalized intermediates. Subsequent CuAAC with bromoalkynes or photobromination provides 3,7-dibromo derivatives [6].
Lignin-derived β-O-4 segments serve as sustainable substrates for MCRs. These fragments undergo reductive cleavage to generate carbonyl electrophiles that react with 2-aminopyridines and bromine sources. Microwave irradiation (150°C) facilitates simultaneous cyclization and bromination, yielding dibrominated products in a single step with 65–78% efficiency. This approach demonstrates excellent regioselectivity due to conformational constraints imposed by the β-O-4 framework [8].
The regiochemistry of dibromination is fundamentally governed by the electron distribution in imidazo[1,5-a]pyridine systems. Spectroscopic and computational analyses reveal C3 exhibits greater nucleophilicity (Fukui f⁻ index = 0.24) than C7 (f⁻ = 0.18), explaining preferential electrophilic attack at C3. When nitroalkanes serve as precursors, their strong electron-withdrawing nature further polarizes the ring. Density functional theory (DFT) calculations at the B3LYP-D3(BJ)/def2-TZVP level indicate bromination proceeds through Wheland intermediate formation, where C3 proton loss has a lower activation barrier (ΔΔG‡ = 2.8 kcal/mol) than C5/C7 deprotonation [2] [9].
Zincke imine intermediates enable unprecedented 3-selective halogenation. Pyridines react with Tf₂O to form N-activated salts, which undergo ring-opening with dibenzylamine. The resulting azatriene exhibits distinct polarization: C3 and C5 become susceptible to electrophilic attack, but steric interactions favor C3-halogenation. Upon NIS treatment, C3 iodination occurs with >20:1 selectivity due to minimized torsional strain in the transition state (TS-I energy: 12.3 kcal/mol for C3 vs 14.1 kcal/mol for C5). Subsequent recyclization with ammonium acetate reforms the pyridine ring, yielding 3-halo derivatives. Bromination at C7 then exploits decreased electron density from the 3-halo substituent [9].
Table 2: Halogenation Outcomes Based on Precursor and Mechanism
Precursor Type | Halogen Source | Regioselectivity (C3:C7) | Key Controlling Factor | Experimental Yield |
---|---|---|---|---|
Unsubstituted imidazo[1,5-a]pyridine | Br₂/AcOH | 1:1.2 (mono) → 1:1 (di) | Sequential addition kinetics | 60–75% |
Zincke imine intermediates | NBS at –78°C | >20:1 (C3) | Torsional strain in TS-I | 82–92% |
Nitroolefin-derived imidazo[1,5-a]pyridines | NCS/HCl | 3.5:1 (C3) | Electron withdrawal at C5 | 68–73% |
Lignin β-O-4 segments | CuBr₂ | Exclusive C7 then C3 | Conformational locking | 65–78% |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: